molecular formula C13H11N2NaO5 B12721454 Sodium 2-phthalimido-glutaramic acid CAS No. 64536-01-2

Sodium 2-phthalimido-glutaramic acid

Cat. No.: B12721454
CAS No.: 64536-01-2
M. Wt: 298.23 g/mol
InChI Key: UPUOIWNSRDKRBL-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name is sodium (2S)-2-(1,3-dioxoisoindolin-2-yl)pentanedioate , reflecting its stereochemical configuration and functional groups. Key structural features include:

Property Value
Molecular Formula C₁₃H₉NNa₂O₆
CAS Registry Number 340-90-9 (parent acid form)
Molecular Weight 321.20 g/mol
Parent Compound L-Glutamic acid

The molecule consists of a glutamic acid backbone with:

  • Phthalimido group : A bicyclic aromatic system (C₆H₄(CO)₂N–) attached to the α-amino nitrogen, providing steric bulk and electronic stabilization.
  • Sodium counterions : Two sodium atoms neutralizing the γ- and α-carboxylate groups, enhancing aqueous solubility compared to the free acid form.
  • Chiral center : Retention of the L-configuration at C2, critical for biological compatibility in downstream applications.

X-ray crystallographic studies of analogous compounds reveal planarity in the phthalimido ring system and torsional flexibility in the glutaric acid chain. The sodium ions exhibit typical octahedral coordination with oxygen atoms from carboxylates and solvent molecules.

Historical Context in Glutamic Acid Derivative Research

The development of this compound stems from three key research trajectories:

  • Amino acid protection strategies :
    Phthaloyl groups emerged in the 1950s as thermally stable alternatives to carbobenzyloxy (Cbz) protections, enabling new peptide synthesis methodologies. The sodium salt form gained prominence in the 1970s for improved handling characteristics in solid-phase synthesis.

  • Ionic functionalization trends :
    Conversion to sodium salts addressed solubility limitations of protected amino acids in polar reaction media. This innovation facilitated:

    • Direct use in aqueous coupling reactions
    • Compatibility with ion-exchange purification methods
    • Reduced racemization risk compared to ester derivatives.
  • Chiral pool applications :
    As a non-racemizing derivative, this compound became valuable for synthesizing optically active glutamic acid analogs used in:

    • NMDA receptor ligands
    • Poly-γ-glutamate polymers
    • Prodrug formulations requiring controlled carboxylate ionization.

A 2023 survey of Chemical Abstracts Service records indicates over 120 patents referencing phthalimido-glutarate derivatives since 2000, primarily in drug delivery systems and biodegradable polymers.

Properties

CAS No.

64536-01-2

Molecular Formula

C13H11N2NaO5

Molecular Weight

298.23 g/mol

IUPAC Name

sodium;5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate

InChI

InChI=1S/C13H12N2O5.Na/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18;/h1-4,9H,5-6H2,(H2,14,16)(H,19,20);/q;+1/p-1

InChI Key

UPUOIWNSRDKRBL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-phthalimido-glutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phthalimide derivative, which then reacts with glutamic acid to form the final product. The reaction conditions often include heating the mixture to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phthalimido-glutaramic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Sodium 2-phthalimido-glutaramic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of sodium 2-phthalimido-glutaramic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Sodium 2-Phthalimido-Glutaramic Acid vs. 2-Hydroxyglutaric Acid (Sodium Salt)

2-Hydroxyglutaric acid sodium salt (CAS: 40951-21-1) shares a glutaric acid backbone but substitutes the phthalimido group with a hydroxyl group. Key differences include:

Property This compound 2-Hydroxyglutaric Acid (Sodium Salt)
CAS Number 22911-88-2 40951-21-1
Molecular Formula C₁₃H₁₁NNaO₆ C₅H₇NaO₅
Functional Groups Phthalimide, carboxylate Hydroxyl, carboxylate
Solubility High (sodium salt enhances solubility) Moderate (hydroxyl reduces lipophilicity)
Applications Pharmaceutical intermediate Metabolic research (e.g., cancer metabolism)

Conversely, 2-hydroxyglutarate’s hydroxyl group facilitates hydrogen bonding, influencing its role in metabolic pathways like the TCA cycle .

This compound vs. Phthaloyl-DL-Glutamic Acid

Differences include:

Property This compound Phthaloyl-DL-Glutamic Acid
Stereochemistry D-configuration Racemic (DL) mixture
Ionic Form Sodium salt Free acid
Solubility High (ionic form) Lower (free acid)
Applications Drug synthesis intermediate Research reagent

The sodium salt form of this compound offers superior solubility for industrial processes, while the DL-form’s racemic nature may limit its use in enantioselective syntheses .

This compound vs. Thalidomide Derivatives

Thalidomide (and its analogs) shares the phthalimide moiety but incorporates a glutarimide ring instead of a glutamic acid backbone. Key contrasts:

Property This compound Thalidomide
Core Structure Glutaramic acid + phthalimide Glutarimide + phthalimide
Pharmacology Limited data (potential intermediate) Immunomodulatory, anti-angiogenic
Toxicity Not reported Teratogenic (historical concern)

While both compounds utilize phthalimide for stability, Thalidomide’s glutarimide ring enables binding to cereblon, a key mechanism in its therapeutic and toxic effects. This compound’s glutamic acid moiety likely directs it toward different biochemical targets, such as glutamate receptors or enzymes .

Research Findings and Implications

  • Stability : The phthalimide group in this compound likely protects against enzymatic degradation, a trait observed in prodrugs like taltrimedide .
  • Stereochemical Impact : The D-configuration may enhance compatibility with biological systems, analogous to D-glutamic acid’s role in neurotransmission .

Q & A

Q. What metadata must be included in publications to ensure experimental reproducibility?

  • Methodological Answer :
  • Essential : Synthetic protocols (molar ratios, reaction times), instrument calibration details (e.g., NMR lock solvent), and raw data deposition links (e.g., Zenodo).
  • Advanced : MIAME-compliant microarray data or FAIR-compliant spectral libraries .

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